4-[3-(2-ethyl-1H-imidazol-1-yl)piperidine-1-carbonyl]-2,3-difluoropyridine
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Overview
Description
4-[3-(2-ethyl-1H-imidazol-1-yl)piperidine-1-carbonyl]-2,3-difluoropyridine is a complex organic compound that features a combination of imidazole, piperidine, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-ethyl-1H-imidazol-1-yl)piperidine-1-carbonyl]-2,3-difluoropyridine typically involves multiple steps, including the formation of the imidazole ring, the piperidine ring, and the pyridine ring. Common synthetic routes may include:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Formation of the Piperidine Ring: This step may involve the hydrogenation of pyridine derivatives or the cyclization of appropriate precursors.
Formation of the Pyridine Ring: This can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters, aldehydes, and ammonia.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-ethyl-1H-imidazol-1-yl)piperidine-1-carbonyl]-2,3-difluoropyridine can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding amines.
Substitution: The fluorine atoms on the pyridine ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia, primary amines, thiols.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
4-[3-(2-ethyl-1H-imidazol-1-yl)piperidine-1-carbonyl]-2,3-difluoropyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[3-(2-ethyl-1H-imidazol-1-yl)piperidine-1-carbonyl]-2,3-difluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity . The piperidine and pyridine rings may interact with hydrophobic pockets in proteins, modulating their function .
Comparison with Similar Compounds
Similar Compounds
Bilastine: Contains a benzimidazole ring and is used as an antihistamine.
Metronidazole: Contains an imidazole ring and is used as an antibiotic.
Omeprazole: Contains a benzimidazole ring and is used as a proton pump inhibitor.
Uniqueness
4-[3-(2-ethyl-1H-imidazol-1-yl)piperidine-1-carbonyl]-2,3-difluoropyridine is unique due to its combination of imidazole, piperidine, and pyridine rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2,3-difluoropyridin-4-yl)-[3-(2-ethylimidazol-1-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N4O/c1-2-13-19-7-9-22(13)11-4-3-8-21(10-11)16(23)12-5-6-20-15(18)14(12)17/h5-7,9,11H,2-4,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJQWSMVBMIICN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1C2CCCN(C2)C(=O)C3=C(C(=NC=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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